

Technical Guide to N-Pivaloylglycine: Physicochemical Properties and Spectroscopic Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Pivaloylglycine**

Cat. No.: **B010963**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical and spectral data for **N-Pivaloylglycine**. The information is intended to support research and development activities where this compound is of interest. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols for the cited characterization techniques are provided.

Physicochemical Properties

N-Pivaloylglycine, also known as 2-(2,2-dimethylpropanoylamino)acetic acid, is a derivative of the amino acid glycine. Its physical and chemical properties are summarized below.

Property	Value	Reference
Molecular Formula	C ₇ H ₁₃ NO ₃	
Molecular Weight	159.18 g/mol	
Melting Point	134-135 °C	
Appearance	White to off-white solid	
CAS Number	23891-96-5	

Spectroscopic Data

While direct experimental spectra for **N-Pivaloylglycine** are not readily available in public databases, the following sections provide predicted spectral data based on the known structure of the molecule and established spectroscopic principles.

Predicted ^1H NMR Spectral Data

The proton Nuclear Magnetic Resonance (^1H NMR) spectrum is predicted to show four distinct signals. The chemical shifts (δ) are estimated for a standard solvent like DMSO-d₆.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~12.5	Singlet (broad)	1H	-COOH
~8.2	Triplet	1H	-NH-
~3.8	Doublet	2H	-CH ₂ -
~1.1	Singlet	9H	-C(CH ₃) ₃

Predicted ^{13}C NMR Spectral Data

The carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) spectrum is predicted to show five distinct signals.

Chemical Shift (ppm)	Assignment
~178	Amide C=O
~172	Carboxylic Acid C=O
~42	-CH ₂ -
~38	Quaternary Carbon (-C(CH ₃) ₃)
~27	tert-butyl -CH ₃

Predicted Infrared (IR) Spectral Data

The infrared spectrum of **N-Pivaloylglycine** is expected to show characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3400-2400 (broad)	O-H stretch	Carboxylic Acid
~3300	N-H stretch	Amide
2960-2850	C-H stretch	Alkane
~1720	C=O stretch	Carboxylic Acid
~1640	C=O stretch (Amide I)	Amide
~1550	N-H bend (Amide II)	Amide

Predicted Mass Spectrometry Data

Under electron ionization mass spectrometry (EI-MS), **N-Pivaloylglycine** ($m/z = 159.18$) is expected to show a molecular ion peak and several characteristic fragment ions.

m/z	Proposed Fragment
159	[M] ⁺ (Molecular Ion)
142	[M - OH] ⁺
114	[M - COOH] ⁺
85	[C(CH ₃) ₃ CO] ⁺
57	[C(CH ₃) ₃] ⁺

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **N-Pivaloylglycine** are provided below.

Synthesis of N-Pivaloylglycine

N-Pivaloylglycine can be synthesized via the N-acylation of glycine with pivaloyl chloride in an aqueous basic solution.

Reagents and Equipment:

- Glycine
- Pivaloyl chloride
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Deionized water
- Magnetic stirrer and stir bar
- Beakers and Erlenmeyer flasks
- pH meter or pH paper
- Ice bath
- Büchner funnel and filter paper
- Drying oven

Procedure:

- Dissolve glycine in a 1 M aqueous solution of sodium hydroxide in an Erlenmeyer flask, and cool the solution in an ice bath with stirring.
- Slowly add pivaloyl chloride dropwise to the cold, stirring solution. Maintain the temperature below 10 °C during the addition.
- Continue stirring the reaction mixture in the ice bath for 1-2 hours after the addition is complete.
- Allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

- Cool the reaction mixture again in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid.
- A white precipitate of **N-Pivaloylglycine** should form.
- Collect the solid product by vacuum filtration using a Büchner funnel.
- Wash the product with cold deionized water.
- Dry the purified **N-Pivaloylglycine** in a drying oven at a temperature below its melting point.

Melting Point Determination

The melting point is determined using a capillary melting point apparatus.

Procedure:

- Ensure the **N-Pivaloylglycine** sample is completely dry and finely powdered.
- Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature about 20 °C below the expected melting point.
- Decrease the heating rate to 1-2 °C per minute.
- Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

- Dissolve an appropriate amount of **N-Pivaloylglycine** in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment).
- Transfer the solution to a 5 mm NMR tube.

- Acquire the ^1H and ^{13}C NMR spectra on a spectrometer, typically operating at a frequency of 400 MHz or higher for ^1H .
- Process the resulting Free Induction Decay (FID) with appropriate Fourier transformation, phase correction, and baseline correction.
- Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy:

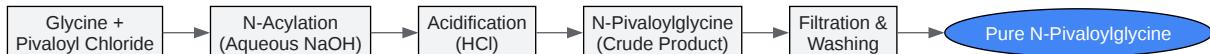
- Prepare the solid sample for analysis, commonly using an Attenuated Total Reflectance (ATR) accessory.
- Place a small amount of the dry **N-Pivaloylglycine** powder onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.
- Record the IR spectrum, typically in the range of 4000-400 cm^{-1} .
- Perform a background scan prior to the sample scan to subtract the contribution of atmospheric CO_2 and water vapor.

Mass Spectrometry:

- Introduce a small amount of the **N-Pivaloylglycine** sample into the mass spectrometer, for example, via a direct insertion probe for a solid sample.
- Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
- Record the mass-to-charge ratio (m/z) of the ions to generate the mass spectrum.

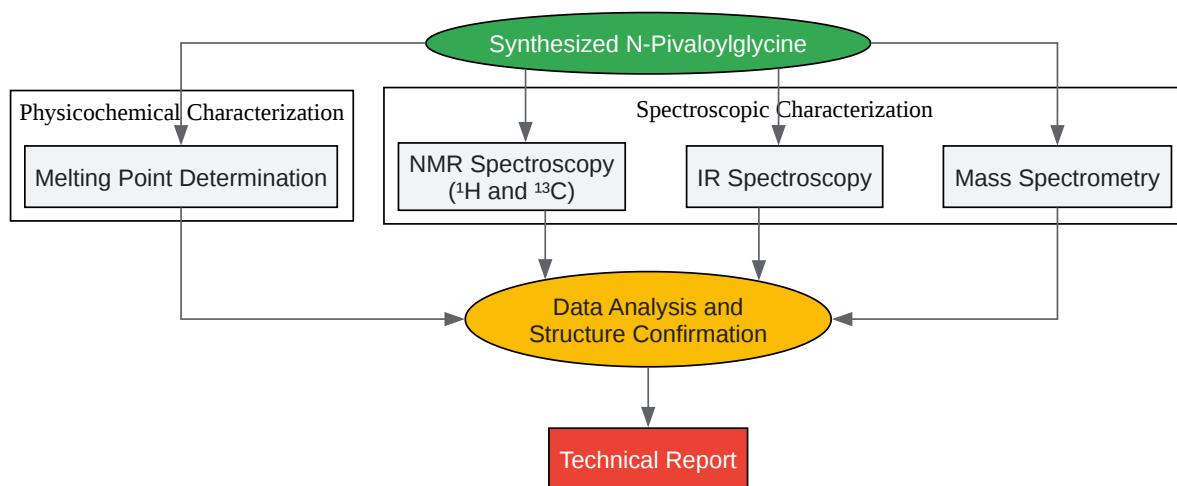
Visualizations

The following diagrams illustrate the synthesis and characterization workflow for **N-Pivaloylglycine**.



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Caption: Synthesis of **N-Pivaloylglycine**.



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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com